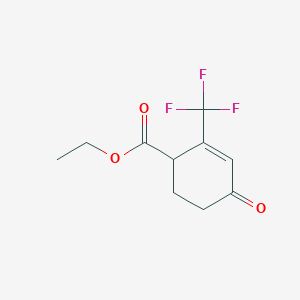

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRWPPHCYXMELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethyl ketones under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide and trifluoromethyl ketones .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and various substituted cyclohexene derivatives .

Scientific Research Applications

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting molecular pathways and cellular processes .

Comparison with Similar Compounds

- Ethyl 4-oxo-2-phenyl-2-cyclohexene-1-carboxylate

- Ethyl 4-oxo-2-(methyl)-2-cyclohexene-1-carboxylate

- Ethyl 4-oxo-2-(chloromethyl)-2-cyclohexene-1-carboxylate

Comparison: ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Biological Activity

Ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate is a cyclohexene derivative characterized by its unique chemical structure, which includes a trifluoromethyl group and both carbonyl and carboxylate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is , with a molecular weight of approximately 240.17 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions, making it a subject of interest in various studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.17 g/mol |

| Functional Groups | Carbonyl, Carboxylate |

| CAS Number | 2138151-98-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl and carbonyl groups enhances its reactivity, allowing it to participate in nucleophilic addition reactions, which can lead to the modulation of biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various pathogens, including bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. Its ability to inhibit pro-inflammatory cytokines could position it as a candidate for treating inflammatory diseases. The modulation of signaling pathways involved in inflammation highlights its therapeutic promise.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyclohexene derivatives, including this compound, against common bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that suggests significant antibacterial activity, particularly against Gram-positive bacteria.

- Inflammation Model : In vivo studies utilizing animal models of inflammation showed that administration of the compound led to a marked reduction in edema and inflammatory markers, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via a Michael addition of ethyl acetoacetate to substituted chalcones under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in ethanol with NaOH (10%) yields cyclohexenone derivatives . Optimization involves:

- Catalyst selection : Alkaline catalysts (e.g., NaOH) improve enolate formation.

- Temperature control : Reflux (~80°C) ensures sufficient energy for cyclization.

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing its structural and electronic properties?

Key methods include:

- X-ray crystallography : Resolves conformation (e.g., envelope, half-chair) and crystallographic disorder, as seen in triclinic crystal systems with two independent molecules in the asymmetric unit .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., trifluoromethyl deshielding at δ 110–125 ppm).

- IR spectroscopy : Confirms carbonyl stretches (~1700 cm) and ester functionalities .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexene ring influence reactivity and crystallographic data interpretation?

The cyclohexene ring adopts envelope , screw-boat , or half-chair conformations , depending on substituent steric effects. For example:

- Envelope conformation : Observed in disordered molecules (68.4% occupancy) with puckering parameters .

- Half-chair conformation : Stabilized by intramolecular H-bonding in ordered molecules . Conformational flexibility impacts dihedral angles between aryl rings (76.4°–89.9°), affecting π-π stacking and crystal packing .

Q. How should researchers address contradictions in structural data, such as crystallographic disorder?

Crystallographic disorder (e.g., split positions for 4-chlorophenyl groups) is modeled using occupancy refinement (e.g., 0.684:0.316 ratio) and validated via:

Q. What methodological strategies are recommended for evaluating bioactivity in related cyclohexenone derivatives?

While direct data on this compound is limited, analogous studies use:

- Molecular docking : Predict binding affinities to enzymes (e.g., cyclooxygenase) by aligning the trifluoromethyl group in hydrophobic pockets .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays .

- ADMET profiling : Assess metabolic stability using cytochrome P450 isoforms .

Q. How can reaction yields and stereochemical outcomes be optimized during synthesis?

Key factors include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts to control enantioselectivity in Michael additions.

- Solvent polarity : Higher polarity (e.g., DMF) improves diastereomeric excess by stabilizing transition states .

- Temperature gradients : Slow cooling during crystallization enhances enantiomeric separation .

Q. What degradation pathways are relevant for this compound, and how can stability be enhanced?

Potential pathways include:

- Hydrolysis : Ester cleavage under acidic/basic conditions, monitored via HPLC.

- Oxidation : Trifluoromethyl group stability assessed under radical initiators (e.g., AIBN) . Stabilization strategies:

- Lyophilization : Store at −20°C in amber vials to prevent photodegradation.

- Antioxidants : Add BHT (0.01% w/v) to solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.